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Compound of Interest

Compound Name:
6-(Chloroacetyl)-2H-1,4-

benzoxazin-3(4H)-one

Cat. No.: B182475 Get Quote

An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

The information is intended for researchers, scientists, and professionals in the field of drug

development and agrochemical research.

Chemical Identity and Properties
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block with the

IUPAC name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.[1][2][3] It is a versatile

compound utilized in the synthesis of various bioactive molecules due to its unique

benzoxazine structure and the reactive chloroacetyl group.[1][2]

Table 1: Chemical and Physical Properties
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Property Value Reference

IUPAC Name
6-(2-chloroacetyl)-2H-1,4-

benzoxazin-3(4H)-one
[1]

CAS Number 26518-76-3 [1][3]

Molecular Formula C₁₀H₈ClNO₃ [1][3]

Molecular Weight 225.63 g/mol [1][3]

Appearance Off-white crystalline solid [1]

Melting Point 228-230 °C [3]

Purity ≥ 97% (HPLC) [1]

InChI Key
MIAHXWVABDHISZ-

UHFFFAOYSA-N
[3]

SMILES String
ClCC(=O)c1ccc2OCC(=O)Nc2

c1
[3]

Synthesis
The synthesis of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step

process. While a specific protocol for this exact molecule is not readily available in the cited

literature, a general synthetic route can be inferred from the synthesis of related

benzoxazinone derivatives.[4] A plausible approach involves the Friedel-Crafts acylation of a

2H-1,4-benzoxazin-3(4H)-one precursor.

Alternatively, the synthesis of the core 1,4-benzoxazin-3-one ring can be achieved through the

reaction of an o-aminophenol derivative with chloroacetyl chloride.[4] For instance, the

synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-

chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF.[5]

General Experimental Protocol for the Synthesis of a 1,4-Benzoxazin-3-one Ring System:

A mixture of an appropriate o-aminophenol, a base such as anhydrous potassium carbonate,

and a solvent like dry acetone or DMF is prepared. To this mixture, chloroacetyl chloride is
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added dropwise at a low temperature (0-5 °C). The reaction is then allowed to proceed at room

temperature or under reflux for several hours. After completion, the product is isolated by

pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.

The organic layer is then washed, dried, and concentrated to yield the benzoxazinone

derivative.[4][5]

Biological Activities
Derivatives of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one have demonstrated a wide

range of biological activities, including antifungal, anticancer, and antiplatelet aggregation

properties.

Antifungal Activity
Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as

antifungal agents against various plant pathogenic fungi.[6][7]

Table 2: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound Fungal Strain
Inhibition Rate
(%) at 50
µg/mL

EC₅₀ (µg/mL) Reference

5l G. zeae - 20.06 [7][8]

5o G. zeae 76.14 23.17 [6][7]

5q P. sasakii - 26.66 [7][8]

5r P. infestans - 15.37 [7][8]

5p C. wilt - 26.76 [7]

Hymexazol G. zeae 49.47 40.51 [6][7]

Hymexazol P. sasakii - 32.77 [7]

Carbendazim P. infestans - 34.41 [7]

Experimental Protocol: Mycelium Growth Rate Method
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The in vitro antifungal activity of the compounds is typically assessed using the mycelium

growth rate method.[9][6] The test compounds are dissolved in a solvent and mixed with a

potato dextrose agar (PDA) medium to achieve the desired concentration. The mixture is then

poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate.

The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter

of the fungal colony is measured, and the inhibition rate is calculated relative to a control group

(containing only the solvent). EC₅₀ values are then determined from the dose-response curves.

[9][6]

Anticancer Activity
Derivatives of 1,4-benzoxazin-3-one have shown promising anticancer activity against a variety

of human cancer cell lines.[10][11] The proposed mechanisms of action include the induction of

DNA damage, apoptosis, and autophagy, as well as the targeting of specific signaling

pathways.[12][11][13]

Table 3: In Vitro Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference

c5 Huh-7 (Liver) 28.48 [12]

c14 Huh-7 (Liver) 32.60 [12]

c16 Huh-7 (Liver) 31.87 [12]

c18 Huh-7 (Liver) 19.05 [12]

14b A549 (Lung) 7.59 [11]

14c A549 (Lung) 18.52 [11]

5b MCF-7 (Breast) 17.08 µg/mL [12]

5b HeLa (Cervical) 15.38 µg/mL [12]

8d-1 PI3Kα 0.63 nM [14]

Experimental Protocol: Cell Viability Assay (MTT Assay)
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The cytotoxic effects of the compounds on cancer cells are commonly evaluated using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Cancer cells are

seeded in 96-well plates and incubated. The cells are then treated with various concentrations

of the test compounds for a specified duration (e.g., 72 hours). After incubation, the MTT

reagent is added to each well, and the plates are incubated further to allow the formation of

formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the

absorbance is measured at a specific wavelength using a microplate reader. The cell viability is

expressed as a percentage of the control, and the IC₅₀ values are calculated.[10]

Mechanism of Action in Cancer

Studies on 1,4-benzoxazin-3-one derivatives suggest multiple mechanisms for their anticancer

effects:

Induction of DNA Damage, Apoptosis, and Autophagy: Certain derivatives have been shown

to induce DNA damage, as indicated by the upregulation of γ-H2AX.[12] This DNA damage

can trigger apoptosis, evidenced by increased expression of caspase-7, and autophagy, as

shown by elevated levels of LC3.[12][11]

Targeting the c-Myc G-quadruplex: Some benzoxazinone derivatives can induce the

formation of G-quadruplex structures in the promoter region of the c-Myc gene.[1] This leads

to the downregulation of c-Myc mRNA expression, which in turn inhibits cancer cell

proliferation and migration.[1]

PI3K/mTOR Pathway Inhibition: A number of 4-phenyl-2H-benzo[b][1][10]oxazin-3(4H)-one

derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway,

which is crucial for cancer cell growth and survival.[14]

Signaling Pathway Diagrams
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Caption: Proposed anticancer mechanisms of 1,4-benzoxazin-3-one derivatives.

Platelet Aggregation Inhibition
Derivatives of 2H-benzo[b][1][10]oxazin-3(4H)-one have been investigated for their ability to

inhibit platelet aggregation.[15][16]

Table 4: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][10]oxazin-3(4H)-one

Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b182475?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/32791149/
https://www.researchgate.net/figure/Some-of-biologically-active-1-4-benzoxazine-derivatives_fig8_304714421
https://pubmed.ncbi.nlm.nih.gov/22137848/
https://pubmed.ncbi.nlm.nih.gov/15878278/
https://pubmed.ncbi.nlm.nih.gov/32791149/
https://www.researchgate.net/figure/Some-of-biologically-active-1-4-benzoxazine-derivatives_fig8_304714421
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound IC₅₀ (µmol/L) Reference

7a 10.14 [15]

7b-g 10.14 - 18.83 [15]

Ticlopidine 3.18 [15]

Aspirin 6.07 [15]

Experimental Protocol: Platelet Aggregation Assay

The antiplatelet activity is evaluated using a platelet aggregometer. Platelet-rich plasma (PRP)

is prepared from blood samples collected from human volunteers or animal models. The PRP

is treated with the test compound or a control, followed by the addition of a platelet

aggregation-inducing agent, such as adenosine 5'-diphosphate (ADP) or collagen. The change

in light transmission, which corresponds to the degree of platelet aggregation, is monitored

over time. The inhibitory activity is calculated by comparing the aggregation in the presence of

the test compound to that of the control. IC₅₀ values are then determined.[17][18]

Conclusion
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic compound that

serves as a key intermediate in the synthesis of various biologically active molecules. Its

derivatives have demonstrated significant potential as antifungal, anticancer, and antiplatelet

agents. The diverse mechanisms of action, particularly in the context of cancer, make this

scaffold an attractive starting point for the development of novel therapeutics. Further research

is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic

potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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